Ethyl 3-cyanopyridine-4-carboxylate
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Overview
Description
Ethyl 3-cyanoisonicotinate is an organic compound with the molecular formula C9H8N2O2 It is a derivative of isonicotinic acid and contains both an ester and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyanoisonicotinate can be synthesized through several methods. One common approach involves the reaction of ethyl isonicotinate with a cyanating agent. For example, the reaction of ethyl isonicotinate with cyanogen bromide in the presence of a base such as triethylamine can yield ethyl 3-cyanoisonicotinate. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
In an industrial setting, the production of ethyl 3-cyanoisonicotinate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyanoisonicotinate undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods for reducing the nitrile group.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3-cyanoisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 3-cyanoisonicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitrile group can participate in hydrogen bonding or other interactions with biological targets, influencing the compound’s activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 3-cyanoisonicotinate can be compared with other similar compounds, such as:
Ethyl 2-cyanoisonicotinate: Similar structure but with the nitrile group in a different position, leading to different reactivity and applications.
Methyl 3-cyanoisonicotinate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
Isonicotinic acid derivatives: Compounds with variations in the functional groups attached to the isonicotinic acid core, leading to diverse applications and properties.
Biological Activity
Ethyl 3-cyanopyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from various research findings.
Overview of Biological Activity
This compound belongs to the class of cyanopyridine derivatives, which have been shown to exhibit a range of biological activities, including:
- Anticancer Activity : Compounds in this class have demonstrated potential as anticancer agents by inhibiting key signaling pathways involved in tumor growth.
- Antimicrobial Properties : Some derivatives have been evaluated for their effectiveness against various bacterial strains.
- Enzyme Inhibition : Research indicates that these compounds can inhibit specific enzymes, making them candidates for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The following mechanisms have been identified:
- Inhibition of Kinases : Many cyanopyridine derivatives act as inhibitors of kinases, such as Pim-1 kinase, which plays a role in cancer cell proliferation. For instance, studies have shown that certain derivatives exhibit IC50 values in the low micromolar range, indicating potent inhibitory effects on cancer cell lines like HepG2 and MCF-7 .
- Cell Cycle Arrest and Apoptosis : this compound has been reported to induce G0/G1 cell cycle arrest and trigger apoptosis in cancer cells. This dual action enhances its efficacy as an anticancer agent .
- Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways within the pathogens.
Anticancer Activity
A study focused on the synthesis and evaluation of various cyanopyridine derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against multiple cancer cell lines. Notably, compounds with specific substituents showed enhanced activity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
4c | HepG2 | 8.02 ± 0.38 |
4d | HepG2 | 6.95 ± 0.34 |
Reference | 5-FU | 9.42 ± 0.46 |
These results indicate that this compound and its derivatives could be promising candidates for further development as anticancer agents .
Antimicrobial Activity
Research has also explored the antimicrobial potential of cyanopyridine derivatives, including this compound. In vitro studies demonstrated effectiveness against various strains of bacteria, suggesting that these compounds could serve as alternatives to existing antibiotics .
Properties
CAS No. |
91192-30-2 |
---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
ethyl 3-cyanopyridine-4-carboxylate |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)8-3-4-11-6-7(8)5-10/h3-4,6H,2H2,1H3 |
InChI Key |
LZZAUGCXMMGUQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)C#N |
Origin of Product |
United States |
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